Product packaging for 2,3-dihydro-1H-indene-5-carboxamide(Cat. No.:CAS No. 103204-17-7)

2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B010426
CAS No.: 103204-17-7
M. Wt: 161.2 g/mol
InChI Key: GBPWDYCNVWWKRQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-5-carboxamide (CAS 1344893-69-1) is a high-value chemical scaffold in anticancer drug discovery and medicinal chemistry research. This compound features the privileged 2,3-dihydro-1H-indene (indane) core, a structure recognized for its versatility in designing potent therapeutic agents . The indane pharmacophore is a key structural component in numerous bioactive molecules, and derivatives of this compound have been investigated as novel tubulin polymerization inhibitors that bind to the colchicine binding site . This mechanism disrupts microtubule formation, leading to inhibition of cell proliferation, induction of G2/M phase cell cycle arrest, and stimulation of apoptosis in cancer cells . Furthermore, such compounds demonstrate potent anti-angiogenic activity, preventing the formation of new blood vessels that tumors need to grow and metastasize . Research into related indene-5-carboxamide compounds highlights their potential in designing inhibitors for critical targets like Discoidin Domain Receptor 1 (DDR1) for pancreatic cancer therapy and their use in constructing molecular hybrids for targeted kinase inhibition . The carboxamide functional group is a critical pharmacophore, enhancing binding interactions with biological targets and improving metabolic stability . Applications: • Lead compound in anticancer drug discovery • Tubulin polymerization inhibitor research • Anti-angiogenesis studies • Medicinal chemistry and structure-activity relationship (SAR) studies • Molecular hybridization for novel targeted therapies This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B010426 2,3-dihydro-1H-indene-5-carboxamide CAS No. 103204-17-7

Properties

CAS No.

103204-17-7

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2,3-dihydro-1H-indene-5-carboxamide

InChI

InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12)

InChI Key

GBPWDYCNVWWKRQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N

Synonyms

5-Indancarboxamide(6CI)

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1h Indene 5 Carboxamide and Its Derivatives

Strategies for 2,3-dihydro-1H-indene Core Formation

The construction of the 2,3-dihydro-1H-indene, or indane, scaffold is the foundational step in synthesizing the target compound and its derivatives. This bicyclic hydrocarbon structure consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring.

Intramolecular cyclization reactions are the most common strategies for forming the indene (B144670) core. These reactions typically involve the formation of a new carbon-carbon bond to close the five-membered ring onto the aromatic ring. A primary method is the Friedel-Crafts acylation, where a suitable benzene derivative undergoes intramolecular reaction, often starting from a 3-arylpropanoic acid or its corresponding acyl chloride. For instance, the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid is a key step in forming a substituted indanone, which can then be further modified. nih.gov

Modern synthetic methods often employ metal catalysis to achieve high efficiency and selectivity. These include:

Palladium-catalyzed reactions : A sequence involving a Suzuki coupling followed by a ring-closing metathesis catalyzed by ruthenium can be used to construct functionalized indene derivatives. organic-chemistry.org

Rhodium-catalyzed reactions : The reaction of compounds like 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst can yield indene derivatives. organic-chemistry.org

Gold-catalyzed reactions : A direct Csp3-H activation under gold(I) catalysis provides a practical and high-yielding procedure for indene synthesis. researchgate.net

Iron-catalyzed reactions : N-benzylic sulfonamides can react with internal alkynes, catalyzed by iron(III) chloride, to produce a variety of functionalized indene derivatives with high regioselectivity. organic-chemistry.org

These varied cyclization strategies allow chemists to build the indene core from diverse and readily available starting materials.

Introduction and Modification of the Carboxamide Moiety

Once the indene core is established, the next critical step is the introduction of the carboxamide group (-CONH2) at the 5-position of the aromatic ring.

The most direct method for forming a carboxamide is through an amidation reaction. This typically starts with 2,3-dihydro-1H-indene-5-carboxylic acid. The carboxylic acid is first activated, commonly by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting it with ammonia (B1221849) to form the primary carboxamide.

Alternatively, modern peptide coupling agents can be used to facilitate the reaction between the carboxylic acid and an amine source directly. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation, as demonstrated in the synthesis of related indene derivatives. acs.org The synthesis of aromatic amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid also utilizes such standard amidation protocols. nih.gov

An alternative route to the carboxamide group involves nucleophilic substitution on a halogenated indene precursor, such as 5-bromo-2,3-dihydro-1H-indene. While direct substitution of a halide with a carboxamide group is challenging, a two-step process is often employed.

First, a palladium-catalyzed cyanation reaction (e.g., using zinc cyanide or copper(I) cyanide) can replace the halogen atom with a nitrile (cyano) group (-CN). The resulting 2,3-dihydro-1H-indene-5-carbonitrile can then be hydrolyzed under acidic or basic conditions to yield the desired 2,3-dihydro-1H-indene-5-carboxamide.

Nucleophilic aromatic substitution (SNAr) is another relevant mechanism, particularly when the aromatic ring is activated by strong electron-withdrawing groups ortho or para to the halogen leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org This pathway involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the halide. libretexts.org

Multi-Step Synthetic Sequences for Complex Derivatives

The synthesis of more complex derivatives, such as those with additional functional groups on the five-membered ring, requires sophisticated multi-step synthetic sequences.

A notable example is the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, which have been investigated as potent inhibitors of Discoidin Domain Receptor 1 (DDR1). sci-hub.seexlibrisgroup.comacs.orgsci-hub.se The synthesis of these complex molecules showcases a combination of the strategies mentioned above.

A representative synthetic route is outlined in the work by Zhu, D. et al. (2019). sci-hub.seacs.org The general sequence is as follows:

Protection and Modification : The synthesis often begins with a commercially available amino-indane precursor, which is first protected (e.g., with a Boc group). sci-hub.seacs.org

Core Coupling : A key step is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This is used to connect the indane amine intermediate with a halogenated (hetero)aromatic ring, such as 5-bromopyrimidine (B23866). acs.org

Functional Group Interconversion : An ester group, carried through the synthesis, is hydrolyzed to a carboxylic acid. sci-hub.seacs.org

Final Amidation : The carboxylic acid is then converted to the final carboxamide using standard amidation conditions.

The table below summarizes a key transformation in the synthesis of a specific derivative, compound 7f, which was identified as a potent DDR1 inhibitor. exlibrisgroup.comsci-hub.se

StepReactant(s)Reagent(s) / Condition(s)ProductPurpose
1 Protected amino-indaneCarbonyl-extrusion reactionIndene intermediateCore modification
2 Indene intermediateHydrochloric acidDeprotected amineRemoval of protecting group
3 Deprotected amine, 5-bromopyrimidineBuchwald-Hartwig aminationCoupled productC-N bond formation
4 Coupled product with esterHydrolysis (e.g., LiOH)Carboxylic acid intermediatePrepare for amidation
5 Carboxylic acid intermediateAmidation (e.g., HATU, DIPEA, NH₄Cl)Final 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivativeIntroduction of carboxamide

This multi-step approach allows for the modular construction of complex derivatives, enabling systematic exploration of the structure-activity relationship of this class of compounds. sci-hub.seacs.org The design of specific enantiomers, such as the (R)- and (S)-isomers, has also been achieved to probe stereospecific interactions with biological targets. acs.orgsci-hub.se

Design and Synthesis of 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives

Protection and Alkylation Strategies for Indene Scaffolds

The selective functionalization of the indene ring system is often facilitated by the use of protecting groups. In the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, the amino group is a key handle for introducing diversity. exlibrisgroup.comsci-hub.se To enable selective modification at other positions or to prevent unwanted side reactions, the amino group is typically protected. A common strategy involves the use of the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form a tert-butyloxycarbonyl (Boc) protected amine. sci-hub.se

Once the amine is protected, further functionalization, such as alkylation, can be carried out. For instance, the Boc-protected indene scaffold can undergo alkylation at various positions, depending on the desired target molecule. sci-hub.senih.gov This strategy allows for the introduction of a wide range of alkyl groups, which can be crucial for modulating the pharmacological properties of the final compound. nih.gov

Buchwald–Hartwig Amination for Pyrimidinyl Linkages

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is particularly valuable for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the synthesis of derivatives of this compound, the Buchwald–Hartwig amination has been successfully utilized to introduce pyrimidinyl linkages. sci-hub.se Specifically, the coupling of a 2-amino-2,3-dihydro-1H-indene intermediate with 5-bromopyrimidine provides a direct route to compounds bearing a pyrimidinyl moiety attached to the indene core. sci-hub.se This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the late-stage functionalization of complex molecules. researchgate.net

Synthesis of 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic Acid Derivatives

The synthesis of more complex derivatives, such as those incorporating a pyrazole (B372694) carboxamide moiety, requires a convergent approach where key fragments are synthesized separately and then coupled. The target molecule, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid, is a prime example of such a strategy.

The synthesis of the pyrazole fragment, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a well-established process. wikipedia.org It typically begins with the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methylhydrazine to form the pyrazole ring. wikipedia.orggoogle.com Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. wikipedia.orggoogleapis.com

The synthesis of the 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid fragment can be achieved through various established routes for indane synthesis. researchgate.netorganic-chemistry.org Once both fragments are obtained, the final amide bond formation can be achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine. mdpi.com

Bis-alkoxycarbonylation Approaches for Dihydroindene Dicarboxylates

The introduction of two carboxylate groups onto the dihydroindene scaffold can be achieved through various methods. One potential, though not yet specifically reported for dihydroindene, is the palladium-catalyzed bis-alkoxycarbonylation of olefins. scispace.com This method has been shown to be effective for the diastereospecific conversion of 1,2-disubstituted olefins into the corresponding 2,3-disubstituted succinic diesters. scispace.com The reaction typically employs a palladium catalyst, such as Pd(TFA)₂, with a suitable ligand and an oxidant. scispace.com Given the olefinic nature of the five-membered ring in certain indene precursors, this methodology presents a plausible, albeit underexplored, route to dihydroindene dicarboxylates.

Reaction Optimization and Selectivity

The synthesis of complex molecules like this compound derivatives often requires careful control over reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Control of Regioselectivity and Stereoselectivity

Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted indene and dihydroindene derivatives. nih.govmasterorganicchemistry.com The inherent reactivity of the indene scaffold can lead to the formation of multiple isomers if the reaction conditions are not carefully optimized.

Several strategies have been developed to address this challenge. For instance, electrophilic cyclization reactions of acetylenic malonates with reagents like iodine, iodine monochloride, or N-iodosuccinimide can produce indene derivatives with high regio- and stereoselectivity. The choice of catalyst and reaction conditions can also play a crucial role. For example, rhodium-catalyzed reactions of propargylic alcohols with boronic acids have been shown to be both regio- and stereoselective. organic-chemistry.org Furthermore, cascade reactions, such as the base-promoted iodoalkylation of alkynes, can provide stereoselective access to functionalized indene scaffolds. nih.gov The ability to control these aspects of the synthesis is paramount for obtaining the desired biologically active isomer.

Table 1: Representative Synthetic Transformations for this compound Derivatives

Step Reactants Reagents and Conditions Product Reference
Protection 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative (Boc)₂O Boc-protected amine sci-hub.se
Alkylation Boc-protected indene Alkyl halide, Base Alkylated indene derivative sci-hub.se
Buchwald-Hartwig Amination 2-Amino-2,3-dihydro-1H-indene derivative, 5-bromopyrimidine Pd₂(dba)₃, Xantphos, Cs₂CO₃ Pyrimidinyl-linked indene derivative sci-hub.se
Pyrazole Synthesis Ethyl difluoroacetoacetate, Triethyl orthoformate, Methylhydrazine Acetic anhydride, then NaOH 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid wikipedia.org

Catalyst Systems and Reaction Conditions for the Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs involves a variety of catalytic systems and reaction conditions, which are crucial for achieving high yields and desired selectivity. The choice of catalyst and conditions often depends on the specific synthetic route employed, whether it involves the formation of the indane core, the introduction of the carboxamide functionality, or the modification of substituents on the indane ring.

A key strategy in the synthesis of certain this compound derivatives involves the amidation of a corresponding carboxylic acid or its activated form. This transformation can be facilitated by coupling agents that act as catalysts or promoters. For instance, the formation of carboxamides can be achieved through the reaction of a carboxylic acid with an amine in the presence of a coupling agent like Dicyclohexylcarbodiimide (DCC) and a catalyst such as Dimethylaminopyridine (DMAP). jocpr.com While these are stoichiometric reagents, they are fundamental in facilitating the amide bond formation.

In more advanced catalytic approaches, various metal-based and organocatalytic systems have been developed for direct amidation reactions. For example, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.gov Among these, tris(p-haloaryl)silanols have demonstrated higher activity compared to the parent triphenylsilanol. nih.gov

Furthermore, transition metal catalysts have been explored for amidation reactions. Tantalum(V) ethoxide has been shown to be an efficient catalyst for the hydroxy-directed amidation of β-hydroxy esters. mdpi.com Iron(III) chloride salts have also been used as a low-cost and readily available Lewis acid catalyst for direct amidation from esters under solvent-free conditions. mdpi.com

The synthesis of the indane skeleton itself, which is the core of this compound, can be achieved through various catalytic methods. Nickel-catalyzed intramolecular arylcyanation of unactivated olefins has been used to construct the 1,1-disubstituted indane core. organic-chemistry.org This reaction employs a Ni(0) catalyst in conjunction with a co-catalyst like BPh₃ and a chiral ligand such as TangPHOS. organic-chemistry.org Palladium-catalyzed intramolecular C-H alkylation of arenes also provides a route to carbocyclic systems like indane. organic-chemistry.org

A specific example of catalyst application is seen in the synthesis of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, a derivative of the indane core. The process involves a hydrogenation step using a Pd/C catalyst under hydrogen pressure in an HCl solution to reduce a precursor. google.com Optimal conditions for this reaction are a pressure of about 3 bar and a temperature of approximately 80-85°C. google.com

The following tables summarize various catalyst systems and reaction conditions reported for the synthesis of indane derivatives and related carboxamides.

Table 1: Catalyst Systems for Indane Core Synthesis

Reaction TypeCatalyst SystemCo-catalyst/LigandSubstrateProductReference
Intramolecular ArylcyanationNi(0)BPh₃, TangPHOSUnactivated olefins1,1-disubstituted indanes organic-chemistry.org
Intramolecular C-H AlkylationPalladium catalyst---Arenes and heteroarenes with alkyl halidesCarbocyclic and heterocyclic systems organic-chemistry.org
HydrogenationPd/C---Imidazole precursor5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole google.com

Table 2: Conditions for Amidation and Related Reactions

Reaction TypeCatalyst/ReagentSolventTemperatureKey FeaturesReference
AmidationDCC, DMAP------Common coupling agents for amide bond formation. jocpr.com
Direct AmidationTriarylsilanols------Silicon-centered molecular catalysts. nih.gov
Direct Amidation from EstersIron(III) chlorideSolvent-free80 °CLow-cost and readily available Lewis acid catalyst. mdpi.com
Hydroxy-directed AmidationTantalum(V) ethoxide------Chemoselective aminolysis of esters. mdpi.com
HydrogenationPd/CHCl solution80-85 °CUsed for the reduction of a precursor to an indane derivative. google.com

In the context of synthesizing derivatives of this compound as DDR1 inhibitors, multi-step synthetic sequences are employed. sci-hub.seacs.org These sequences can involve protection, alkylation, carbonyl-extrusion reactions, deprotection, and Buchwald-Hartwig amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key step for coupling the indane core with other fragments. sci-hub.se

The synthesis of substituted indane-1,3-diones, which can be precursors to indane derivatives, also utilizes catalytic methods. For instance, the oxidation of indane to indane-1,3-dione can be achieved using oxidizing systems such as H₂O₂ with a Mn catalyst. nih.gov

Structural Characterization and Elucidation of 2,3 Dihydro 1h Indene 5 Carboxamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of novel compounds. For derivatives of 2,3-dihydro-1H-indene-5-carboxamide, techniques such as NMR, HRMS, and FT-IR are routinely employed to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. While specific data for the parent compound this compound is not detailed in the reviewed literature, extensive data exists for its derivatives, particularly those designed as Discoidin Domain Receptor 1 (DDR1) inhibitors. acs.orgsci-hub.se

For instance, the ¹H and ¹³C NMR spectra of several 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives provide definitive structural confirmation. acs.org The chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton and carbon atom in the molecule, confirming the presence of the indene (B144670) core, the carboxamide group, and various substituents.

¹H NMR Spectral Data for this compound Derivatives This table displays the proton NMR chemical shifts for representative derivatives, highlighting key signals corresponding to different parts of the molecules. acs.org

CompoundKey ¹H NMR Signals (δ ppm, Solvent)
7a 10.73 (s, 1H), 8.57 (s, 1H), 8.30 (s, 3H), 8.21 (s, 1H), 8.17 (s, 1H), 8.05 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.74 (s, 1H), 7.62 (d, J = 8.0 Hz, 1H), 7.49 (s, 1H), 4.79 (s, 4H), 2.19 (s, 3H) (DMSO-d₆)
7f 9.08 (s, 1H), 8.59 (s, 1H), 8.29 (s, 2H), 8.23 (s, 1H), 7.81 (s, 1H), 7.79–7.76 (m, 3H), 7.35–7.33 (m, 2H), 7.07 (s, 1H), 4.81–4.74 (m, 1H), 3.34–3.23 (m, 2H), 3.14–3.06 (m, 2H), 2.78 (s, 3H), 2.25 (s, 3H) (CDCl₃)
7g 8.60 (s, 1H), 8.40 (s, 1H), 8.26 (s, 2H), 8.23 (s, 1H), 7.83 (s, 1H), 7.79 (s, 1H), 7.75–7.73 (m, 2H), 7.38–7.36 (m, 2H), 7.09 (s, 1H), 4.75–4.67 (s, 1H), 3.40–3.31 (m, 4H), 3.17–3.11 (m, 2H), 2.29 (s, 3H), 1.17 (t, J = 7.0 Hz, 1H) (CDCl₃)

¹³C NMR Spectral Data for this compound Derivatives This table shows the carbon-13 NMR chemical shifts for key derivatives, confirming the carbon skeleton of the compounds. acs.org

CompoundKey ¹³C NMR Signals (δ ppm, Solvent)
7a 165.69, 146.85, 141.30, 141.27, 140.51, 139.74, 138.89, 137.91, 137.53, 134.93, 133.42, 130.84 (q, J = 32.1 Hz), 129.60, 127.24, 123.61 (q, J = 271.3 Hz), 122.88, 122.09, 114.93, 114.19, 111.63, 52.73, 52.59, 13.50 (DMSO-d₆)
7c 166.26, 158.14, 157.26, 144.70, 140.89, 140.68, 140.29, 138.64, 134.66, 133.27, 133.09 (q, J = 32.9 Hz), 132.20, 126.47, 123.34 (q, J = 271.5 Hz), 122.89, 121.71, 115.52, 115.14, 114.65, 113.06, 58.89, 58.75, 55.01, 13.69 (CDCl₃)

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For derivatives of this compound, HRMS data provides unambiguous confirmation of their elemental composition. acs.org The close agreement between the calculated and experimentally found masses validates the successful synthesis of the target structures.

High-Resolution Mass Spectrometry (HRMS) Data for Derivatives This table presents the calculated and found mass-to-charge ratios ([M+H]⁺) for several derivatives, demonstrating the accuracy of the mass determination. acs.org

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
7a C₂₄H₂₀F₃N₅O465.1645465.1642
7c C₂₅H₂₂F₃N₅O479.1802479.1802
7d C₂₅H₂₂F₃N₅O479.1802479.1798

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound and its derivatives, an FT-IR spectrum would be expected to show characteristic absorption bands for the amide functional group, including the C=O stretching vibration (typically around 1650 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹). Additional peaks would correspond to the aromatic C-H bonds of the indene ring and the aliphatic C-H bonds of the dihydro-indene moiety. While specific peak data for these exact compounds is not available in the cited literature, the technique is widely used in the characterization of similar heterocyclic compounds to confirm the presence of key structural motifs. researchgate.net

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise three-dimensional coordinates of atoms and revealing detailed information about molecular conformation and intermolecular interactions within a crystal lattice.

Co-crystal Structure Analysis with Biological Targets (e.g., DDR1)

A powerful application of X-ray crystallography is the determination of the co-crystal structure of a ligand bound to its biological target. This provides invaluable insights into the mechanism of action. A 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative, compound 7c , has been successfully co-crystallized with the kinase domain of human Discoidin Domain Receptor 1 (DDR1). acs.org

The crystal structure, solved at a resolution of 2.0 Å and deposited in the Protein Data Bank (PDB) under the accession code 6HP9 , reveals the precise binding mode of the inhibitor. acs.org Compound 7c settles into the ATP binding pocket of DDR1, adopting a typical type II inhibitor binding mode. acs.org Key interactions that stabilize this complex include a hydrogen bond formed between a nitrogen atom of the inhibitor's pyrimidine (B1678525) ring and the hinge residue Met704 of the protein. Furthermore, the amino group located at the 2-position of the indene core establishes a crucial hydrogen bond with the gatekeeper residue, Thr701. acs.org This detailed structural information is instrumental in understanding the inhibitor's potency and selectivity.

Computational and Theoretical Studies of 2,3 Dihydro 1h Indene 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations.

Density Functional Theory (DFT) Applications

DFT is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict molecular properties.

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For 2,3-dihydro-1H-indene-5-carboxamide, this would involve a detailed analysis of the indene (B144670) ring system and the orientation of the carboxamide group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthC-C (aromatic)~1.39 Å
C-C (aliphatic)~1.54 Å
C=O~1.23 Å
C-N~1.33 Å
Bond AngleC-C-C (in ring)~108-120°
O=C-N~122°

Note: The values in this table are hypothetical and represent typical values for similar chemical bonds and angles. Actual values would be obtained from a DFT calculation.

Conformational analysis would further explore different spatial arrangements of the atoms, particularly rotation around the single bond connecting the carboxamide group to the indene ring, to identify the most stable conformer and the energy barriers between different conformations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are hypothetical values. The actual energies would be determined by DFT calculations.

Analysis of the HOMO and LUMO electron density distributions would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.2
Electronegativity (χ)(I+A)/23.85
Chemical Hardness (η)(I-A)/22.65
Electrophilicity Index (ω)χ2/(2η)2.79

Note: These values are calculated based on the hypothetical HOMO and LUMO energies in Table 2.

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.orgnih.gov It helps in identifying the regions that are rich or poor in electrons. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high electron density around the oxygen atom of the carboxamide group, making it a likely site for hydrogen bonding and electrophilic interactions.

Thermodynamic Parameters of Reaction Processes

Computational chemistry can also be used to calculate the thermodynamic parameters of chemical reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters help in determining the spontaneity and feasibility of a reaction. For instance, the thermodynamic parameters for the synthesis of this compound or its participation in various reactions could be calculated to understand the reaction mechanisms and predict the most favorable reaction pathways.

Table 4: Hypothetical Thermodynamic Parameters for a Reaction Involving this compound

ParameterValue
Enthalpy of Reaction (ΔH)- (Exothermic)
Entropy of Reaction (ΔS)+ (Increase in disorder)
Gibbs Free Energy (ΔG)- (Spontaneous)

Note: The signs in this table are hypothetical and would depend on the specific reaction being studied.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the conformation and interaction of a ligand within the binding site of a target protein. For derivatives of this compound, these methods have been instrumental in developing selective inhibitors for specific kinases.

Computational studies have been effectively used to predict the binding affinities of this compound derivatives to their targets, primarily the Discoidin Domain Receptor 1 (DDR1), a key target in pancreatic cancer research. sci-hub.se These predictions are often validated through experimental binding assays.

One study focused on a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, which were designed as selective DDR1 inhibitors. acs.org The binding affinity of a representative compound from this series, designated as 7f , was determined experimentally, validating the computational design. Compound 7f was found to bind to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibit its kinase activity with a half-maximal inhibitory concentration (IC50) of 14.9 nM. acs.orgx-mol.com This strong binding affinity underscores the potential of this chemical scaffold for developing effective therapeutic agents. figshare.com Further investigation into the structure-activity relationship revealed that replacing the trifluoromethyl group of 7f with other substituents like ethyl (7j ), isopropyl (7k ), or tertiary butyl (7l ) did not significantly alter the inhibitory potency against DDR1. acs.org

Binding Affinity and Inhibitory Potency of this compound Derivatives against DDR1

CompoundTargetBinding Affinity (Kd, nM)Inhibitory Potency (IC50, nM)Reference
7fDDR15.914.9 acs.org
7jDDR1Not Reported14.7 acs.org
7kDDR1Not Reported15.0 acs.org
7lDDR1Not Reported14.4 acs.org

Structure-based drug design is a methodology that relies on the three-dimensional structure of the biological target to guide the design of new drug candidates. This approach was central to the development of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as highly selective DDR1 inhibitors. acs.org

The design process began with a known inhibitor and used computational docking to understand its binding mode. A key insight from the computational study was the observation that the methylene (B1212753) moiety of an initial compound (7b ) was positioned near the gatekeeper Thr701 residue in the DDR1 binding site. acs.org This led to the hypothesis that replacing this group with a hydrogen bond donor could create a favorable interaction with Thr701, thereby enhancing inhibitory activity. To test this, new enantiomers, 7c and 7d (2-amino-2,3-dihydro-1H-indene-5-carboxamide enantiomers), were designed and synthesized by repositioning the nitrogen atom. This rational, structure-guided modification is a hallmark of modern drug discovery, allowing for the targeted optimization of ligand-protein interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov While a formal QSAR model for this compound was not found in the searched literature, the underlying principles of QSAR are evident in the detailed structure-activity relationship (SAR) data available for its derivatives. acs.org

The investigation into 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as DDR1 inhibitors provides a clear quantitative link between structural modifications and inhibitory potency. acs.org The study systematically explored how different substituents at a specific position on the core structure influenced the IC50 values against both DDR1 and the closely related DDR2 kinase. This data forms the basis for any future QSAR model development.

For instance, the research demonstrated that while modifications from a trifluoromethyl group (7f ) to an ethyl (7j ), isopropyl (7k ), or tertiary butyl (7l ) group maintained high potency against DDR1, these changes did affect selectivity over DDR2. acs.org Such quantitative data is essential for building predictive QSAR models that can forecast the activity and selectivity of new, unsynthesized compounds. mdpi.com

Structure-Activity Relationship of this compound Derivatives

CompoundKey SubstituentDDR1 IC50 (nM)DDR2 IC50 (nM)Reference
7fTrifluoromethyl14.9>1000 acs.org
7jEthyl14.7Not Reported acs.org
7kIsopropyl15.0Not Reported acs.org
7lTertiary Butyl14.4Not Reported acs.org

Biological Activity and Molecular Mechanisms of 2,3 Dihydro 1h Indene 5 Carboxamide Derivatives

Inhibition of Discoidin Domain Receptor 1 (DDR1) Kinase

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including cancer progression. nih.govnih.gov The development of selective DDR1 inhibitors is a key area of research for potential therapeutic interventions. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been designed and synthesized as novel and selective DDR1 inhibitors. nottingham.ac.uknih.govnih.gov

Binding Affinity (Kd) and Enzyme Inhibition (IC50) Characterization

The potency of 2,3-dihydro-1H-indene-5-carboxamide derivatives as DDR1 inhibitors has been quantified through binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values. One of the most prominent compounds from this series, designated as 7f , demonstrated a strong binding affinity for DDR1 with a Kd value of 5.9 nM. nottingham.ac.uknih.govacs.org This strong binding translates to effective enzyme inhibition, as evidenced by its IC50 value of 14.9 nM against DDR1 kinase activity. nottingham.ac.uknih.govacs.org

Further studies on other derivatives revealed a range of potencies. For instance, compounds 7j , 7k , and 7l exhibited IC50 values of 14.7 nM, 15.0 nM, and 14.4 nM, respectively, indicating that the trifluoromethyl group of 7f could be replaced by ethyl, isopropyl, or tertiary butyl groups without a significant loss of DDR1 inhibitory potency. nih.govacs.org The stereochemistry at the 2-position of the indene (B144670) ring was also found to be crucial. The (R)-isomer, compound 7c , was a potent inhibitor with an IC50 of 5.6 nM, whereas the (S)-isomer, 7d , was significantly less active with an IC50 of 42.5 nM. nih.govacs.org Conversely, replacing the trifluoromethyl group with a smaller methyl group in compound 7i led to a roughly 43-fold decrease in DDR1 potency. researchgate.net An amantadine (B194251) derivative, 7n , was essentially inactive, with an IC50 value greater than 2.0 µM. acs.org

CompoundDDR1 IC50 (nM)DDR1 Kd (nM)
7c5.6N/A
7d42.5N/A
7f14.95.9
7j14.7N/A
7k15.0N/A
7l14.4N/A
7n>2000N/A

Selective DDR1 Kinase Inhibition Profiles Against Other Kinases

A critical aspect of a targeted inhibitor is its selectivity. The 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were specifically designed to be selective for DDR1, particularly to spare Tropomyosin receptor kinases (Trks), as off-targeting Trks can lead to neurotoxicity concerns. nih.gov

Compound 7f demonstrated remarkable selectivity. When screened against a panel of 403 non-mutated kinases at a concentration of 1.0 µM, it showed significantly less potency, highlighting its specificity for DDR1. nih.govacs.org While derivatives 7j , 7k , and 7l maintained potent DDR1 inhibition, their activity against DDR2 and Trks increased, rendering them less selective compared to 7f . nih.gov This highlights the fine balance required in chemical modifications to maintain both potency and selectivity. The development of such highly selective inhibitors is crucial for their potential use as pharmacological tools to dissect DDR1-specific functions without the confounding effects of inhibiting other kinases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for DDR1 Ligands

Structure-activity relationship (SAR) studies for this series of compounds have provided valuable insights for optimizing DDR1 inhibition. The core 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold was designed based on structure-based drug design methods. nih.govacs.org

Key SAR findings include:

Stereochemistry: As noted earlier, the chirality at the 2-position of the indene core has a profound impact on activity. The (R)-configuration (7c ) is strongly preferred over the (S)-configuration (7d ) for DDR1 inhibition, suggesting a specific stereochemical fit in the kinase's binding pocket, likely involving a hydrogen bond with the gatekeeper residue Thr701. nih.govacs.org

Substitution on the Amino Group: Modifications on the amino group at the 2-position are critical. The trifluoromethylphenyl group in compound 7f was found to be optimal for both high potency and selectivity. nih.gov

Alkyl Group Variations: Replacing the trifluoromethyl moiety with other bulky alkyl groups like ethyl (7j ), isopropyl (7k ), or tertiary butyl (7l ) maintained high DDR1 inhibitory activity. nih.govacs.org However, this came at the cost of reduced selectivity against DDR2 and Trks. nih.gov

Small Alkyl Groups: A smaller methyl substituent (7i ) resulted in a significant drop in DDR1 inhibitory potency. nih.gov

Bulky Adamantyl Group: The introduction of a bulky amantadine group (7n ) completely abolished the inhibitory activity against DDR1. acs.org

These SAR studies collectively indicate that the size, stereochemistry, and electronic properties of the substituents on the this compound scaffold are finely tuned to achieve potent and selective DDR1 inhibition.

Mechanisms of Cellular Pathway Modulation

The inhibitory effects of this compound derivatives on DDR1 kinase activity translate into the modulation of key cellular pathways regulated by this receptor.

DDR1 is activated upon binding to collagen, which triggers its autophosphorylation and initiates downstream signaling cascades. researchgate.netfrontiersin.org A key measure of a functional DDR1 inhibitor is its ability to block this primary activation step. The representative compound 7f was shown to potently inhibit collagen-induced DDR1 signaling, confirming that its enzymatic inhibition observed in biochemical assays is effective within a cellular context. nottingham.ac.uknih.govnih.gov This inhibition is crucial as the collagen/DDR1 axis is implicated in modulating the tumor microenvironment and cellular responses to therapy. researchgate.net

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with cancer progression and metastasis. DDR1 has been identified as a contributor to EMT in pancreatic cancer. acs.org The selective DDR1 inhibitor 7f was found to potently inhibit the collagen-induced cadherin switching event, a hallmark of EMT. nih.govacs.org This demonstrates that by blocking DDR1, these compounds can suppress a key pathway involved in tumor progression. nottingham.ac.uknih.gov

Impact on Cancer Cell Colony Formation

The ability of cancer cells to form colonies is a crucial indicator of their tumorigenic potential and capacity for self-renewal. Derivatives of this compound have demonstrated a significant ability to suppress this process, particularly in pancreatic cancer models.

One notable derivative, a 2-amino-2,3-dihydro-1H-indene-5-carboxamide compound designated as 7f , has been shown to dose-dependently suppress the colony formation of pancreatic cancer cells. acs.org This inhibitory effect is a direct consequence of its potent inhibition of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in collagen-induced signaling and the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. acs.org By targeting DDR1, compound 7f effectively disrupts the signaling pathways that promote the survival and proliferation of cancer cells, thereby hindering their ability to form colonies.

The general anti-proliferative activity of indene derivatives further supports their potential to inhibit colony formation. mdpi.com Studies on various cancer cell lines have shown that these compounds can effectively halt cell growth, a prerequisite for preventing the establishment of cellular colonies. mdpi.comnih.gov The anti-proliferative effects are often mediated through the inhibition of key enzymes or receptors essential for cancer cell survival and division.

Role of Hydrogen Bonding in Kinase Domain Interactions

The efficacy of this compound derivatives as kinase inhibitors is fundamentally governed by their ability to form stable interactions within the ATP-binding pocket of the kinase domain. Hydrogen bonds play a pivotal role in this molecular recognition process, providing both affinity and specificity. nih.govsemanticscholar.org

ATP-competitive kinase inhibitors, including those with an indene-carboxamide scaffold, typically mimic the binding of adenine (B156593) to the kinase hinge region. nih.govsemanticscholar.orgnih.gov This is achieved through the formation of one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the hinge residues. nih.govsemanticscholar.org The carboxamide moiety of the this compound core is well-suited to participate in such hydrogen bonding interactions.

Engagement with Inhibitor of Apoptosis Proteins (IAPs)

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a critical role in cell survival by negatively regulating caspases, the key executioners of apoptosis. nih.gov Certain 2,3-dihydro-1H-indene compounds have been developed as IAP inhibitors, representing a promising strategy to induce cancer cell death. google.com

Mechanism of IAP Inhibition

Derivatives of 2,3-dihydro-1H-indene are believed to inhibit IAP proteins through multiple mechanisms. google.com A primary mechanism involves disrupting the interaction between IAPs and caspases. google.com These compounds are thought to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, which are essential for their interaction with and inhibition of caspases. nih.govresearchgate.net By occupying the BIR domains, the indene-based inhibitors prevent IAPs from binding to and neutralizing active caspases. nih.govgoogle.com

Induction of Apoptosis via Caspase Activation and NF-κB Pathway Modulation

By inhibiting IAPs, this compound derivatives can effectively trigger the apoptotic cascade. The release of caspases from IAP-mediated inhibition allows for their activation and the subsequent execution of programmed cell death. nih.govgoogle.com This process involves the activation of both initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). nih.govresearchgate.net

Broad-Spectrum Biological Investigations of Indene-Carboxamide Scaffolds

The versatility of the indene-carboxamide scaffold has led to its exploration in a wide range of biological contexts beyond a single target class. This includes the modulation of various receptor tyrosine kinases.

Receptor Tyrosine Kinase (RTK) Modulation (e.g., Trks-sparing inhibitors)

Derivatives of this compound have been specifically designed to act as selective inhibitors of certain receptor tyrosine kinases (RTKs) while sparing others. acs.org A significant achievement in this area is the development of Trks-sparing DDR1 inhibitors. acs.org Tropomyosin receptor kinases (Trks) are a family of RTKs that, when inhibited, can lead to potential neurotoxicity. acs.org

By employing structure-based drug design, researchers have successfully synthesized 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives that exhibit high selectivity for DDR1 over Trks and a broad panel of other kinases. acs.org For instance, the compound 7f potently inhibits DDR1 with a high degree of selectivity, demonstrating the tunability of the indene-carboxamide scaffold to achieve a desired selectivity profile and avoid off-target effects. acs.org This selective inhibition of RTKs highlights the potential of these compounds as targeted therapeutic agents with an improved safety profile.

Exploration of Other Biological Activities (e.g., analgesic, anticonvulsant, neuroprotective, anti-inflammatory, antimicrobial)

Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities beyond their primary applications. Research has explored their potential as anticonvulsant, neuroprotective, anti-inflammatory, analgesic, and antimicrobial agents, revealing a broad spectrum of therapeutic possibilities.

Anticonvulsant Activity A notable area of investigation for this chemical family is in the treatment of epilepsy. A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide and carbothioamide analogues, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant effects. researchgate.net These studies, conducted under the Antiepileptic Drug Development (ADD) Programme protocol, have identified compounds with significant activity in various seizure models. researchgate.net

For instance, several compounds demonstrated protection in the minimal clonic seizure (6 Hz psychomotor seizure) model. researchgate.net The most active compound in one study was 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c) , which provided 75% protection at 100 mg/kg without showing toxicity. researchgate.net Another derivative, 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) , showed protective effects in the maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure tests at a dose of 300 mg/kg. researchgate.net The anticonvulsant potential of this class of compounds is often linked to their ability to modulate voltage-sensitive sodium channels. nih.gov

Table 1: Anticonvulsant Activity of Selected 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide Derivatives

CompoundSeizure ModelDose (mg/kg)Activity/ProtectionReference
3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c)Minimal Clonic Seizure (6 Hz)10075% protection (0.25-2.0 h), 50% protection (4.0 h) researchgate.net
3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f)Maximal Electroshock (MES)300Protection observed researchgate.net
3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f)Subcutaneous Metrazol (scMET)300Protection observed researchgate.net

Neuroprotective Activity The potential to protect neurons from damage and degeneration is another significant biological activity explored for these derivatives. Studies have investigated the neuroprotective effects of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues against excitotoxic cell death. researchgate.net Excitotoxicity, a process where nerve cells are damaged by excessive stimulation by neurotransmitters like glutamate (B1630785), is implicated in various neurodegenerative disorders. The neuroprotective capacity of related carboxamide structures, such as benzofuran-2-carboxamide (B1298429) derivatives, has been demonstrated against NMDA-induced excitotoxicity. researchgate.net In one study, a derivative with a methyl substitution exhibited a potent neuroprotective effect comparable to the known NMDA antagonist memantine. researchgate.net This suggests that indene-carboxamide derivatives may exert neuroprotection by modulating pathways involved in excitotoxicity. researchgate.netresearchgate.net Bioactive compounds, in general, are known to confer neuroprotection through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.gov

Anti-inflammatory Activity Inflammation is a key process in many diseases, and its modulation is a crucial therapeutic strategy. mdpi.com While direct studies on the anti-inflammatory properties of this compound are limited, research on related structures provides valuable insights. For example, 2,3-dihydro-1H-indene-5-sulfonamide derivatives have been identified as inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines. researchgate.net This indicates that the indene core structure may be a viable scaffold for developing anti-inflammatory agents that target key inflammatory pathways like the NLRP3 inflammasome. researchgate.net Other classes of carboxamides have also shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, reducing pro-inflammatory cytokines, and decreasing neutrophil accumulation. nih.govnih.gov

Analgesic Activity There is a close relationship between anticonvulsant and analgesic pathways, and compounds active in one area often show efficacy in the other. mdpi.comnih.gov Bromo-benzothiophene carboxamides have been reported as potent analgesic agents that act by selectively inhibiting COX-2 and disrupting prostaglandin-E2-dependent pathways. nih.gov Similarly, certain pyridine (B92270) and phenylbutanal carboxamide derivatives have demonstrated significant analgesic potential in various in vivo models. nih.govnih.govmdpi.com Given the established anticonvulsant properties of indeno[1,2-c]pyrazole-2-carboxamide derivatives, it is plausible that these compounds may also possess analgesic effects, representing a promising avenue for future investigation.

Antimicrobial Activity The carboxamide functional group is a feature of many compounds with antimicrobial properties. mdpi.com Various heterocyclic carboxamide derivatives, including those based on pyrazole (B372694), pyrrole, and furan (B31954) scaffolds, have been synthesized and tested against a range of pathogens. mdpi.comresearchgate.netnih.gov These studies have reported potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. mdpi.comnih.gov For example, certain pyrazole-1-carboxamides showed significant antimicrobial effects, although they were not effective against Pseudomonas aeruginosa. mdpi.com This broad antimicrobial potential within the carboxamide class suggests that this compound derivatives could also be developed as novel antimicrobial agents.

Interaction Studies and Binding Affinities to Diverse Biological Targets

The diverse biological activities of this compound derivatives and related compounds stem from their interactions with a variety of molecular targets. Understanding these interactions and binding affinities is crucial for mechanism elucidation and drug design.

Ion Channels A primary target for anticonvulsant drugs is the voltage-gated sodium channel. Studies on dibenz[b,f]azepine-5-carboxamide derivatives, which are structurally analogous to some antiepileptic drugs, have shown that they effectively block these channels. nih.gov This blockade is a key mechanism for reducing neuronal hyperexcitability and preventing seizures. Another important target is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel. Non-competitive antagonists of the NMDA receptor have demonstrated anticonvulsant properties. nih.gov Furthermore, neuroprotective studies on novel benzofuran-2-carboxamide derivatives have focused on their ability to counteract NMDA-induced excitotoxicity, highlighting the NMDA receptor as a relevant target for this class of compounds. researchgate.net Thiazole-carboxamide derivatives have also been shown to act as negative allosteric modulators of AMPA receptors, another type of glutamate receptor, which points to their neuroprotective potential. mdpi.com

Enzymes and Inflammasomes Enzymes are another major class of targets. Carbonic anhydrases (CAs) are inhibited by various sulfonamides and carboxamides. For instance, indole-based sulfonamides have been designed as selective inhibitors of human carbonic anhydrase II (hCA II). mdpi.com As for inflammatory pathways, the NLRP3 inflammasome has been identified as a target for indene-based compounds. researchgate.net Inhibition of the NLRP3 inflammasome prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, making it an attractive target for anti-inflammatory therapies. researchgate.net

DNA Certain carboxamide-containing molecules are designed to recognize and bind to specific DNA sequences. Synthetic peptides like pyridine-2-carboxamidonetropsin can bind to the minor groove of DNA, forming 2:1 peptide-DNA complexes with specific sequences. nih.gov This interaction demonstrates the potential for carboxamide derivatives to modulate gene expression by directly targeting DNA.

Table 2: Potential Biological Targets for Indene Carboxamide Derivatives and Related Compounds

Biological TargetAssociated ActivityInteracting Compound Class (Example)Reference
Voltage-Gated Sodium ChannelsAnticonvulsantDibenz[b,f]azepine-5-carboxamides nih.gov
NMDA ReceptorsAnticonvulsant, NeuroprotectiveBenzofuran-2-carboxamides researchgate.netnih.gov
AMPA ReceptorsNeuroprotectiveThiazole-carboxamides mdpi.com
NLRP3 InflammasomeAnti-inflammatory2,3-Dihydro-1H-indene-5-sulfonamides researchgate.net
Carbonic Anhydrases (e.g., hCA II)Various (e.g., antiglaucoma)Indole-based sulfonamides mdpi.com
DNA Minor GrooveGene RegulationPyridine-2-carboxamidonetropsins nih.gov

Research Applications and Future Directions for 2,3 Dihydro 1h Indene 5 Carboxamide

Role as Lead Compounds in Drug Discovery

The 2,3-dihydro-1H-indene-5-carboxamide core structure has proven to be a valuable scaffold for the design and synthesis of novel therapeutic agents. Its derivatives have been extensively investigated as lead compounds in the pursuit of treatments for a variety of diseases, most notably cancer.

A significant breakthrough in this area involves the development of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as selective inhibitors of Discoidin Domain Receptor 1 (DDR1). acs.orgsci-hub.sesci-hub.se DDR1, a receptor tyrosine kinase, is considered a key molecular target in pancreatic cancer. acs.org Researchers have successfully designed and synthesized a series of these derivatives, with one compound, designated as 7f, demonstrating particularly high potency. acs.orgsci-hub.sesci-hub.se This compound was found to bind to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibit its kinase activity with an IC50 value of 14.9 nM. acs.orgsci-hub.sesci-hub.seexlibrisgroup.comfigshare.comx-mol.com

The design of these inhibitors was guided by structure-based drug design methods, aiming to improve target specificity and spare related kinases like Trks, thereby potentially reducing neurotoxicity concerns associated with previous DDR1 inhibitors. acs.orgsci-hub.se Computational docking studies were employed to predict the binding modes of these compounds within the ATP-binding site of DDR1, leading to the strategic modification of the lead structure to enhance inhibitory activity. acs.orgsci-hub.se

Furthermore, derivatives of 2,3-dihydro-1H-indene have been explored as inhibitors of IAP (Inhibitor of Apoptosis) proteins, which are implicated in various cancers. These compounds are designed to treat conditions such as acute myeloid leukemia, bladder cancer, breast cancer, colon cancer, and others. google.com Other research has focused on developing dihydro-1H-indene derivatives as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. nih.gov One such derivative, compound 12d, exhibited potent antiproliferative activity against several cancer cell lines. nih.gov

Utility as Synthetic Intermediates in Organic Chemistry

The this compound scaffold serves as a crucial synthetic intermediate in the field of organic chemistry, providing a versatile platform for the creation of more complex molecules. The synthesis of various derivatives often begins with commercially available or readily synthesized starting materials like 2,3-dihydro-1H-indene-5-carbaldehyde or 2,3-dihydro-1H-indene-5-carboxylic acid. sigmaaldrich.comuni.lu

For instance, the synthesis of the aforementioned DDR1 inhibitors involved a multi-step process. sci-hub.se This process included the protection of amino groups, alkylation, carbonyl-extrusion reactions, and coupling reactions like the Buchwald-Hartwig amination to introduce different substituents onto the core indene (B144670) structure. sci-hub.sesci-hub.se The ability to systematically modify the scaffold at various positions allows for the generation of a library of analogs, which is essential for establishing structure-activity relationships (SAR).

The versatility of the indene ring system allows for a range of chemical transformations. For example, a catalytic, high-yielding procedure for the synthesis of indenes through direct Csp3-H activation under gold(I) catalysis has been developed, showcasing the ongoing innovation in synthetic methodologies involving this scaffold. researchgate.net

Potential in Materials Science and Biomedical Research

While the primary focus of research on this compound has been in medicinal chemistry, its unique structural properties suggest potential applications in materials science and broader biomedical research. The indoline (B122111) scaffold, a key feature of this compound, is present in many bioactive molecules and contributes to their pharmacological activity due to its planar aromatic system and hydrogen-bonding capabilities.

In the realm of materials science, the exploration of such compounds for creating novel polymers with enhanced properties like durability and flexibility is an area of interest. The rigid, fused-ring structure of the indene core can impart desirable thermal and mechanical properties to polymeric materials.

In biomedical research, beyond its role in drug discovery, the scaffold can be utilized in the development of biochemical probes and tools to study enzyme interactions and metabolic pathways. For example, derivatives have been synthesized as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. researchgate.net These compounds can serve as valuable biological tools for investigating the roles of such enzymes in disease processes.

Advanced Methodological Contributions to Chemical Biology

The study of this compound and its derivatives has contributed to the advancement of methodologies in chemical biology, particularly in the context of drug discovery and development.

Development of In Vitro and In Vivo Preclinical Models for Efficacy Evaluation

The evaluation of this compound derivatives has necessitated the use and refinement of various preclinical models to assess their efficacy and mechanism of action.

In Vitro Models:

Enzyme Assays: Kinase inhibition assays are fundamental in determining the potency of compounds like the DDR1 inhibitors. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). acs.orgsci-hub.se

Cell-Based Assays: The antiproliferative activities of these compounds are evaluated against various cancer cell lines. nih.gov For example, the DDR1 inhibitor 7f was shown to dose-dependently suppress the colony formation of pancreatic cancer cells. acs.orgsci-hub.sesci-hub.seexlibrisgroup.comfigshare.com These assays provide insights into the cellular effects of the compounds and their potential as anticancer agents.

Mechanism of Action Studies: In vitro models are also used to elucidate the specific molecular mechanisms. For instance, studies have shown that these compounds can inhibit collagen-induced DDR1 signaling and the subsequent epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. acs.orgsci-hub.sesci-hub.seexlibrisgroup.com

In Vivo Models:

Xenograft Models: The therapeutic efficacy of promising compounds is often tested in animal models, such as orthotopic mouse models of pancreatic cancer. acs.orgsci-hub.sesci-hub.seexlibrisgroup.com In these models, human cancer cells are implanted into the corresponding organ of immunodeficient mice, providing a more physiologically relevant system to evaluate drug performance.

Patient-Derived Xenograft (PDX) Models: For a more accurate prediction of clinical outcomes, PDX models, where tumor tissue from a patient is directly implanted into mice, are increasingly being used. researchgate.net These models better recapitulate the heterogeneity and tumor microenvironment of human cancers.

The data generated from these preclinical models is crucial for making informed decisions about which compounds to advance into clinical trials. researchgate.netnih.govtechnologynetworks.comnih.gov

Future Research Perspectives and Challenges in Compound Optimization

The promising results obtained with this compound derivatives have paved the way for future research aimed at further optimizing these compounds for clinical applications. Key areas of focus include:

Improving Potency and Selectivity: While highly potent and selective compounds have been identified, there is always room for improvement. Further SAR studies, guided by computational modeling, can lead to the design of next-generation inhibitors with even better pharmacological profiles.

Enhancing Pharmacokinetic Properties: The ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate are critical for its success. Future research will need to focus on optimizing these properties to ensure that the compounds have good bioavailability and a suitable half-life in the body.

Overcoming Drug Resistance: As with many targeted therapies, the development of drug resistance is a major challenge. Future research should investigate potential resistance mechanisms and explore strategies to overcome them, such as combination therapies.

Expanding Therapeutic Applications: While cancer has been the primary focus, the diverse biological activities of this scaffold suggest that its derivatives could be explored for other therapeutic areas, such as inflammatory diseases and fibrosis. sci-hub.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydro-1H-indene-5-carboxamide, and how do intermediates influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving intermediates such as (2S)-2-(dipropylamino)-6-ethoxy derivatives. A patent (PCT/US2001/026025) outlines a process using brominated precursors and cyano-functionalized intermediates, achieving yields up to 88% through optimized coupling reactions and purification steps . Key intermediates (e.g., 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) require strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves the carboxamide group (δ ~165-170 ppm for carbonyl) and dihydroindene backbone (aromatic protons at δ 6.5-7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 188.1) and fragmentation patterns .
  • IR : Stretching vibrations for amide (1650–1700 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling 2,3-dihydro-1H-indene derivatives in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact, as analogs like 2,3-dihydro-1H-indene-2-carbaldehyde are irritants .
  • Perform reactions in fume hoods or gloveboxes for volatile intermediates (e.g., brominated precursors) .
  • Dispose of waste via certified biohazard services, especially for halogenated byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound analogs?

  • Methodological Answer :

  • Variables : Temperature (50–120°C), solvent (DMF, THF), catalyst loading (0.1–5 mol%).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C in THF with 2 mol% Pd catalyst) to maximize yield and minimize byproducts .
  • Case Study : A 2⁴ factorial design improved yields of 5-bromo derivatives by 22% through interaction analysis of solvent polarity and reaction time .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values in kinase inhibition studies). Discrepancies may arise from impurities (>95% purity required) or solvent effects (DMSO vs. aqueous buffers) .
  • Theoretical Validation : Apply QSAR models to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for amide bond formation or ring-opening reactions. Basis sets (e.g., B3LYP/6-31G*) predict activation energies (±5 kcal/mol accuracy) .
  • Molecular Dynamics : Model solvent interactions (e.g., polar aprotic solvents stabilize intermediates) to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.